molecular formula C23H24N2O3 B14975427 2-((3-(dimethylamino)propyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one

2-((3-(dimethylamino)propyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B14975427
M. Wt: 376.4 g/mol
InChI Key: CRGUDXVVDQHBMC-UHFFFAOYSA-N
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Description

2-{[3-(dimethylamino)propyl]amino}-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one is a complex organic compound with potential applications in various scientific fields This compound features a furochromenone core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(dimethylamino)propyl]amino}-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one typically involves multiple steps:

    Formation of the Furochromenone Core: The furochromenone core can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methylphenyl derivatives and suitable furan compounds.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

    Attachment of the Propyl Chain: The propyl chain can be attached through a series of reactions, including alkylation and amination steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the furochromenone core, potentially converting it to a dihydrofurochromenone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydrofurochromenone structures, and various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

Medicine

In medicine, the compound may be investigated for its therapeutic potential, including its ability to act as an inhibitor or activator of specific biological targets.

Industry

In the industrial sector, the compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[3-(dimethylamino)propyl]amino}-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furochromenone core can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1,2-propanediol
  • 3-(dimethylamino)propyl acrylate
  • N-[3-(dimethylamino)propyl]methacrylamide

Uniqueness

Compared to these similar compounds, 2-{[3-(dimethylamino)propyl]amino}-3-(4-methylphenyl)-4H-furo[3,2-c]chromen-4-one stands out due to its furochromenone core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propylamino]-3-(4-methylphenyl)furo[3,2-c]chromen-4-one

InChI

InChI=1S/C23H24N2O3/c1-15-9-11-16(12-10-15)19-20-21(28-22(19)24-13-6-14-25(2)3)17-7-4-5-8-18(17)27-23(20)26/h4-5,7-12,24H,6,13-14H2,1-3H3

InChI Key

CRGUDXVVDQHBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)NCCCN(C)C

Origin of Product

United States

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